molecular formula C8H16O2 B1590616 4-(2-Hydroxyethyl)cyclohexanol CAS No. 74058-21-2

4-(2-Hydroxyethyl)cyclohexanol

Cat. No.: B1590616
CAS No.: 74058-21-2
M. Wt: 144.21 g/mol
InChI Key: SZIBVWWQOOVXHS-UHFFFAOYSA-N
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Description

4-(2-Hydroxyethyl)cyclohexanol is an organic compound with the molecular formula C8H16O2. It is a cyclohexanol derivative where a hydroxyethyl group is attached to the fourth carbon of the cyclohexane ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(2-Hydroxyethyl)cyclohexanol can be synthesized through several methods. One common method involves the reduction of 4-(2-Hydroxyethyl)cyclohexanone. The reduction can be carried out using sodium borohydride (NaBH4) in methanol at room temperature. Another method involves the hydrogenation of 4-(2-Hydroxyethyl)cyclohexanone using a palladium catalyst under hydrogen gas.

Industrial Production Methods

In industrial settings, this compound is often produced through the catalytic hydrogenation of 4-(2-Hydroxyethyl)cyclohexanone. This process typically involves the use of a palladium or platinum catalyst and hydrogen gas under controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

4-(2-Hydroxyethyl)cyclohexanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

    Oxidation: The compound can be oxidized to 4-(2-Hydroxyethyl)cyclohexanone using oxidizing agents such as sodium hypochlorite (NaOCl) in acetic acid.

    Reduction: As mentioned earlier, 4-(2-Hydroxyethyl)cyclohexanone can be reduced to this compound using sodium borohydride (NaBH4) in methanol.

    Substitution: The hydroxy group in this compound can be substituted with other functional groups using appropriate reagents.

Major Products Formed

    Oxidation: 4-(2-Hydroxyethyl)cyclohexanone

    Reduction: this compound

    Substitution: Various substituted cyclohexanol derivatives depending on the reagents used.

Scientific Research Applications

4-(2-Hydroxyethyl)cyclohexanol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Hydroxyethyl)cyclohexanol involves its interaction with specific molecular targets and pathways. For example, it can act as a substrate for enzymes involved in oxidation-reduction reactions. The hydroxyethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Hydroxyethyl)cyclohexanone
  • Cyclohexanol
  • 4-Hydroxycyclohexanone

Uniqueness

4-(2-Hydroxyethyl)cyclohexanol is unique due to the presence of both a hydroxyethyl group and a cyclohexanol moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

4-(2-hydroxyethyl)cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2/c9-6-5-7-1-3-8(10)4-2-7/h7-10H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZIBVWWQOOVXHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30548389
Record name 4-(2-Hydroxyethyl)cyclohexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30548389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74058-21-2
Record name 4-(2-Hydroxyethyl)cyclohexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30548389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

4-(2-Hydroxyethyl)cyclohexanone (2.00 g, 0.0141 mol) was dissolved in ether (30.00 mL) and was cooled at 0° C. To the reaction was added 1.0 M lithium tetrahydroaluminate in ether (14.1 mL) and the resulting mixture was stirred at 0° C. for 2 hours and at 25° C. for 16 hours. To the reaction was added THF (20.00 mL) and this mixture was cooled at 0° C. and then water (0.40 mL, 0.022 mol) was added, followed by 1.00 M sodium hydroxide (0.40 mL). To the reaction was then added ether (100.00 mL) and the resulting mixture was stirred for 10 minutes, then was filtered and the filtrate was concentrated using a rotary evaporator to provide the crude product. The crude product was used in the next reaction without further purification.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
14.1 mL
Type
solvent
Reaction Step Two
Name
Quantity
0.4 mL
Type
reactant
Reaction Step Three
Quantity
0.4 mL
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five
Name
Quantity
20 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

In a 1 L reactor are successively introduced: 50 g (362 mmol) of 4-(2-hydroxyethyl)phenol, 5 g (13.6 mmol) of sodium tetraborate decahydrate, 500 mL of isopropanol, 5 g of palladium (10% on charcoal washed with isopropanol). The vessel is closed, purged three times with nitrogen and three times with hydrogen. The mixture is stirred for 22 hours under 10 bar pressure of hydrogen at 80° C., cooled back to room temperature, filtered over a celite pad and rinsed with isopropanol. Filtrate is concentrated under reduced pressure, toluene (100 mL) is added and evaporated under reduced pressure. This last procedure being repetited to remove trace amount of isopropanol and gives 52 g (99% yield) of 4-(2-hydroxyethyl)cyclohexanol as a clear viscous oil.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
5 g
Type
catalyst
Reaction Step Three
Quantity
500 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(2-Hydroxyethyl)cyclohexanol
Reactant of Route 2
4-(2-Hydroxyethyl)cyclohexanol
Reactant of Route 3
4-(2-Hydroxyethyl)cyclohexanol
Reactant of Route 4
4-(2-Hydroxyethyl)cyclohexanol
Reactant of Route 5
4-(2-Hydroxyethyl)cyclohexanol
Reactant of Route 6
4-(2-Hydroxyethyl)cyclohexanol

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